N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-10-21(18(2)15-17)26-24(30)23(29)25-16-22(28-13-11-27(3)12-14-28)19-6-8-20(31-4)9-7-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZCUHHOCXMYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following molecular structure:
- Molecular Formula : C22H30N4O2
- Molecular Weight : 378.51 g/mol
Structural Features
- The structure includes a dimethylphenyl group, a methoxyphenyl moiety, and a piperazine ring, which are significant for its biological interactions.
Pharmacological Effects
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antidepressant Activity : Some studies suggest that derivatives of piperazine can act as serotonin and norepinephrine reuptake inhibitors, which may contribute to antidepressant effects.
- Antipsychotic Properties : Compounds with similar phenylpiperazine structures have been shown to interact with dopamine receptors, potentially providing antipsychotic benefits.
- Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
The exact mechanisms through which N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters in synaptic clefts.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant potential. The results indicated that modifications to the piperazine ring significantly enhanced serotonin receptor binding affinity and antidepressant-like behavior in animal models.
Study 2: Antipsychotic Potential
Research conducted on a related compound demonstrated significant antagonistic activity at D2 dopamine receptors, suggesting potential use in treating schizophrenia. This study highlighted the importance of the methoxyphenyl group in enhancing receptor affinity.
Study 3: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of compounds similar to this compound. The findings revealed that these compounds could effectively reduce levels of TNF-alpha and IL-6 in vitro.
Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Ethanediamide Backbones
a. N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide ()
- Structural Differences :
- Replaces 2,4-dimethylphenyl with 4-fluorophenyl.
- Substitutes 4-methylpiperazine with 4-phenylpiperazine.
- Incorporates a benzodioxol group instead of 4-methoxyphenyl.
- The phenylpiperazine moiety may reduce selectivity for dopamine D3 receptors compared to the methylpiperazine in the target compound .
b. N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide ()
- Structural Differences :
- Features a 5-chloro-2-methoxyphenyl group instead of 2,4-dimethylphenyl.
- Includes a 1-methylindolin-5-yl substituent in place of 4-methoxyphenyl.
- Implications: The chloro substituent enhances metabolic stability but may reduce CNS penetration due to increased molecular weight .
c. N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide ()
- Structural Differences :
- Replaces 4-methylpiperazine with 4-(2-fluorophenyl)piperazine.
- Substitutes 4-methoxyphenyl with a furan-2-yl group.
- Implications: The 2-fluorophenylpiperazine enhances affinity for serotonin 5-HT1A receptors but reduces dopamine D2/D3 selectivity .
Analogues with Varied Backbones but Shared Pharmacophoric Features
a. 4-Methoxybutyrylfentanyl ()
- Structural Differences :
- Butanamide backbone instead of ethanediamide.
- Retains a 4-methoxyphenyl group but pairs it with a phenethyl-piperidine opioid scaffold.
b. N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine ()
Data Tables: Structural and Functional Comparisons
Key Research Findings
- Piperazine Substitution : Methylpiperazine (target compound) improves dopamine D3 selectivity over phenylpiperazine derivatives, which show broader serotonergic activity .
- Aryl Group Effects : 2,4-Dimethylphenyl enhances lipophilicity and CNS penetration compared to polar substituents like furan or indoline .
- Methoxy Group Role: The 4-methoxyphenyl group in the target compound and 4-methoxybutyrylfentanyl demonstrates versatility, contributing to both opioid and monoaminergic receptor interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine core followed by sequential amide couplings. Key steps include:
- Piperazine functionalization : Introducing the 4-methylpiperazin-1-yl group via nucleophilic substitution or reductive amination .
- Amide bond formation : Coupling the intermediate ethylenediamine derivative with 2,4-dimethylphenyl and 4-methoxyphenyl moieties using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperature and stoichiometry .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm substituent positions and connectivity, with characteristic peaks for methoxy (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.5 ppm), and aromatic protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ ion matching C24H30N4O3) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Methodological Answer :
- In vitro assays : Screening against receptor panels (e.g., GPCRs, kinases) to identify binding affinity. Radioligand displacement assays quantify IC50 values .
- Cell viability assays : Testing cytotoxicity in cancer cell lines (e.g., MTT assay) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers optimize reaction yields during amide coupling steps?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Reagent selection : Using DIPEA as a base to enhance carbodiimide activation .
- Solvent optimization : Switching to DCM or THF to improve solubility of intermediates .
- Temperature control : Maintaining 0–5°C during coupling to minimize epimerization .
- Real-time monitoring : TLC or inline IR spectroscopy to track reaction progress .
Q. How to resolve contradictions in binding affinity data across different assay platforms?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, co-solvents) or target conformation. Mitigation approaches:
- Orthogonal assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish specific vs. nonspecific binding .
- Molecular dynamics simulations : Assess ligand-target binding stability under varying pH and ionic conditions .
Q. What strategies are effective for modifying the compound to enhance blood-brain barrier (BBB) penetration?
- Methodological Answer : Structural modifications guided by computational models:
- LogP adjustment : Introducing fluorine atoms or reducing polar surface area to improve lipophilicity .
- Prodrug design : Masking polar groups (e.g., methoxy) with ester prodrugs that hydrolyze in vivo .
- In vitro BBB models : Parallel artificial membrane permeability assays (PAMPA) to prioritize analogs .
Q. How to investigate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rodent microsomes and NADPH to identify major metabolites via LC-MS/MS .
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
